molecular formula C12H15N3O4 B2492978 N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide CAS No. 1428358-36-4

N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide

Cat. No.: B2492978
CAS No.: 1428358-36-4
M. Wt: 265.269
InChI Key: QUAFMAJRFASSDX-UHFFFAOYSA-N
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Description

N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes are also being explored .

Chemical Reactions Analysis

N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, isoxazole derivatives are studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The unique structure of N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide makes it a valuable scaffold for the development of new drugs with diverse therapeutic activities.

Mechanism of Action

The mechanism of action of N-(3-(tert-butyl)isoxazol-5-yl)-3-methoxyisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some isoxazole compounds act as inhibitors of FLT3, a receptor tyrosine kinase involved in the development of acute myeloid leukemia .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-12(2,3)8-6-9(19-14-8)13-11(16)7-5-10(17-4)15-18-7/h5-6H,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAFMAJRFASSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=NO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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